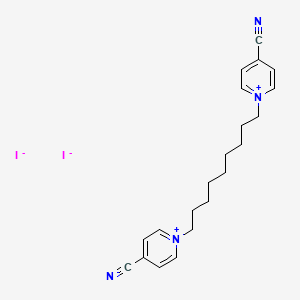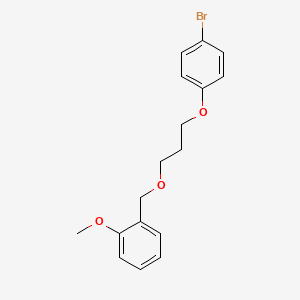
2,5-Dichlorocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two chlorine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentadiene, which is known for its reactivity and use in various chemical reactions, particularly in the field of organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the 2,5-dichloro derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the same chlorination process but with optimized conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,5-Dichlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles.
Diels-Alder Reactions: As a diene, it can react with dienophiles in Diels-Alder reactions to form six-membered rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.
Diels-Alder Reactions: These reactions often require a dienophile and can be catalyzed by heat or Lewis acids.
Major Products
Substitution Reactions: Products include 2,5-dihydroxycyclopenta-1,3-diene or 2,5-diaminocyclopenta-1,3-diene.
Addition Reactions: Products include dibromo or dihydro derivatives.
Diels-Alder Reactions: Products are typically six-membered ring compounds with various substituents.
科学的研究の応用
2,5-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,5-Dichlorocyclopenta-1,3-diene in chemical reactions involves the interaction of its double bonds and chlorine atoms with various reagents. The chlorine atoms can act as leaving groups in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Cyclopentadiene: The parent compound without chlorine substituents.
1,2-Dichlorocyclopenta-1,3-diene: A regioisomer with chlorine atoms at the 1 and 2 positions.
2,3-Dichlorocyclopenta-1,3-diene: Another regioisomer with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,5-Dichlorocyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 2 and 5 positions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
195513-92-9 |
|---|---|
分子式 |
C5H4Cl2 |
分子量 |
134.99 g/mol |
IUPAC名 |
2,5-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1-4H |
InChIキー |
WYOYWKQMROXYKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


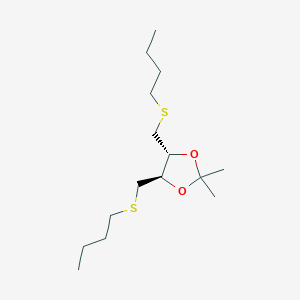

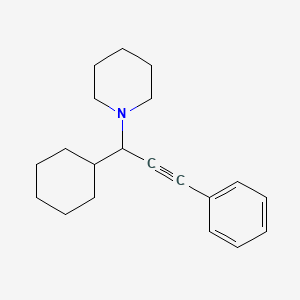

methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
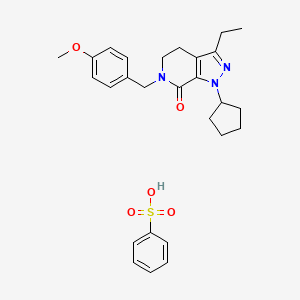

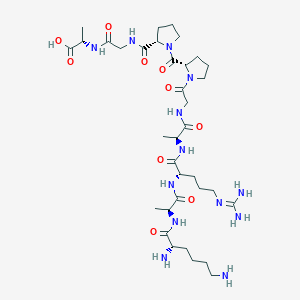
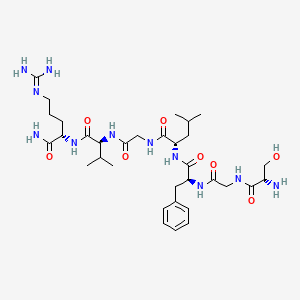
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
